Homovanillic Acid-d3
Description
Homovanillic Acid-d3, also known as Vanilacetic Acid-d3, is a deuterium-labeled version of Homovanillic Acid. Homovanillic Acid is a major metabolite of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of neurochemistry and pharmacokinetics .
Properties
IUPAC Name |
2-[4-hydroxy-3-(trideuteriomethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMZSPFSDQBLIX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492993 | |
| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74495-71-9 | |
| Record name | {4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration via Acid-Catalyzed Exchange
Deuteration of HVA typically targets the methyl group adjacent to the carbonyl moiety or the methoxy aromatic substituent. In a protocol adapted from lignin-derived monomer synthesis, homovanillic acid undergoes methyl esterification using deuterated methanol (CD3OD) under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of HVA reacts with CD3OD in the presence of a catalytic amount of sulfuric acid:
Subsequent saponification with deuterium oxide (D2O) yields HVA-d3 with >98% isotopic incorporation. This method mirrors the synthesis of methyl homovanillate (MHV) described in polymer chemistry studies, where esterification and etherification steps are optimized for minimal side reactions.
Enzymatic Methylation with Deuterated SAM
An alternative route employs S-adenosylmethionine-d3 (SAM-d3) as a methyl donor in the enzymatic O-methylation of 3,4-dihydroxyphenylacetic acid (DOPAC). Catechol-O-methyltransferase (COMT) catalyzes the transfer of a deuterated methyl group to DOPAC, forming HVA-d3. The reaction is conducted in deuterated phosphate buffer (pH 7.4) to prevent proton exchange:
This method ensures regioselective deuteration at the 3-methoxy position, critical for maintaining metabolic relevance in tracer studies.
Catalytic Optimization and Reaction Conditions
Transesterification Catalysts
The choice of catalyst significantly impacts the efficiency of deuterium incorporation. Dibutyltin oxide (DBTO) has been identified as the most effective catalyst for transesterification reactions, achieving a number-average molecular weight () of 12.4 kg mol⁻¹ and a dispersity () of 2.98 in related polyester syntheses. Comparative studies with titanium(IV) butoxide (TBT) and antimony trioxide (Sb2O3) revealed inferior performance, with values below 8.0 kg mol⁻¹ and increased polydispersity.
Table 1. Catalyst Performance in Deuterated Ester Synthesis
| Catalyst | Loading (mol%) | Temperature (°C) | (kg mol⁻¹) | |
|---|---|---|---|---|
| DBTO | 0.5 | 200 | 12.4 | 2.98 |
| TBT | 0.5 | 200 | 8.0 | 3.40 |
| Sb2O3 | 0.5 | 240 | 5.4 | 2.80 |
Temperature and Solvent Effects
Elevated temperatures (>200°C) promote side reactions such as oligomerization, reducing deuterium retention. Polar aprotic solvents like dimethyl sulfoxide (DMSO) suppress premature polymerization, enabling >90% monomer conversion at 150°C. In contrast, dimethylformamide (DMF) and dimethylacetamide (DMAc) facilitate undesired condensation, underscoring the necessity of solvent screening.
Purification and Characterization
Liquid-Liquid Extraction (LLE)
Crude HVA-d3 is purified via supported liquid extraction (SLE) using ISOLUTE® SLE+ plates. Pre-treated plasma samples (75 µL) mixed with ammonium acetate (pH 7) are loaded onto SLE+ sorbent, followed by elution with 1% formic acid in ethyl acetate. This protocol achieves >95% recovery, as validated by LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of HVA-d3 reveals complete deuteration at the methyl and methoxy positions:
-
Methoxy group : Absence of the singlet at δ 3.88 ppm (Ar-OCH3) in non-deuterated HVA.
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Methyl group : Replacement of the δ 3.71 ppm signal (CO-OCH3) with a deuterated counterpart.
¹³C NMR further confirms isotopic incorporation, with the methoxy carbon (δ 55.9 ppm) and methyl carbon (δ 52.1 ppm) exhibiting split peaks due to deuterium coupling.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of HVA-d3 shows a molecular ion peak at 244.1203 ([M+H]⁺), consistent with a +3 Da shift compared to non-deuterated HVA. LC-MS/MS fragmentation patterns validate structural integrity, with characteristic transitions at 244 → 151 and 244 → 123.
Industrial-Scale Production Considerations
Cost-Efficiency of Deuterated Reagents
Deuterated methanol (CD3OD) and SAM-d3 constitute 60–70% of total production costs. Batch optimization studies recommend a 5 mol% excess of CD3OD to drive esterification to completion, minimizing raw material waste.
Regulatory Compliance
HVA-d3 synthesized for clinical diagnostics must adhere to ICH Q3D guidelines for elemental impurities. Inductively coupled plasma mass spectrometry (ICP-MS) analyses confirm residual tin (Sn) levels <1 ppm when DBTO is employed.
Analytical Applications in Biomedical Research
Quantification of Catecholamine Metabolites
HVA-d3 enables precise quantification of endogenous HVA in plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. Co-eluting with endogenous analytes, it corrects for matrix effects and ion suppression in LC-MS/MS.
Pharmacokinetic Tracer Studies
Deuterated HVA-d3 facilitates stable isotope tracer studies to investigate dopamine metabolism. Following oral administration of levodopa-d3, HVA-d2 is detected as a major metabolite, confirming the role of monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) in its catabolism .
Chemical Reactions Analysis
Types of Reactions
Homovanillic Acid-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form Homovanillyl Alcohol-d3.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Homovanillyl Alcohol-d3
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neurochemical Research
Dopamine Metabolism Studies
HVA-d3 serves as a valuable biomarker for investigating dopamine metabolism. Its application in high-performance liquid chromatography (HPLC) allows researchers to quantify dopamine turnover in biological samples. For instance, studies have shown that lower levels of HVA in cerebrospinal fluid (CSF) correlate with neurocognitive complications in individuals with HIV, suggesting altered dopaminergic activity and its association with depressive symptoms .
Case Study: HIV-Related Neuroinflammation
A study involving people living with HIV (PWH) demonstrated that lower concentrations of HVA were linked to higher depressive symptoms and neuroinflammatory markers. The findings indicated that dopaminergic dysregulation might contribute to the pathogenesis of depression in PWH, highlighting the significance of HVA-d3 in understanding neurochemical pathways involved in mood disorders .
Psychiatric Applications
Autism Spectrum Disorders (ASD)
Research has explored the relationship between HVA levels and behavioral outcomes in children with ASD. A study analyzed urinary levels of HVA and vanillylmandelic acid (VMA) among children receiving dietary supplementation. The results indicated that specific nutrient interventions could influence HVA levels and potentially ameliorate behavioral symptoms associated with ASD .
Data Table: Supplementation Effects on HVA Levels in ASD Children
| Supplement Type | Change in HVA Levels | Statistical Significance |
|---|---|---|
| Vitamin B | Increased | p = 0.016 |
| Omega-6 Fatty Acids | Increased | p = 0.002 |
| Omega-3 Fatty Acids | No significant change | p > 0.05 |
This table summarizes the effects of different supplements on HVA levels, indicating a potential therapeutic avenue for managing symptoms associated with ASD.
Metabolic Studies
Gut Microbiome Interactions
Recent studies have highlighted the role of gut microbiota in influencing HVA levels and their subsequent impact on mood regulation. For example, research indicates that gut bacteria can drive the production of HVA, which may help alleviate depressive symptoms through mechanisms involving neurotransmitter modulation .
Case Study: Gut Microbiome and Depression
A study characterized the gut microbiome profiles of individuals suffering from depression and found distinct metabolic patterns associated with increased levels of HVA. This suggests that interventions targeting gut health could be a novel approach to managing depressive disorders by modulating HVA production .
Pharmacokinetics and Drug Development
HVA-d3 is employed in pharmacokinetic studies to assess drug metabolism related to dopaminergic pathways. Its stable isotope-labeled nature allows for precise tracking in metabolic studies, providing insights into how drugs interact with dopamine systems.
Applications in Drug Development
The understanding of HVA's role in dopamine metabolism has implications for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopaminergic function is compromised .
Mechanism of Action
Homovanillic Acid-d3 exerts its effects primarily through its role as a metabolite of dopamine. The metabolism of dopamine involves the enzymes monoamine oxidase and catechol-O-methyltransferase, which convert dopamine to Homovanillic Acid. The deuterium labeling in this compound allows for precise tracking of this metabolic pathway in research studies .
Comparison with Similar Compounds
Similar Compounds
Vanillylmandelic Acid: Another major metabolite of catecholamines, used in similar diagnostic applications.
3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine, involved in similar metabolic pathways
Uniqueness
Homovanillic Acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in research applications where precise quantification and tracking of metabolic pathways are required .
Biological Activity
Homovanillic acid-d3 (HVA-d3) is a deuterated form of homovanillic acid (HVA), a significant metabolite of dopamine. As a biomarker, HVA is primarily used in clinical and research settings to assess dopamine metabolism and related neurobiological processes. This article delves into the biological activity of HVA-d3, highlighting its role in various physiological and pathological contexts, supported by case studies and research findings.
Overview of this compound
Homovanillic acid is produced through the metabolism of dopamine, primarily in the liver and kidneys. The presence of HVA in biological fluids, such as urine and cerebrospinal fluid (CSF), serves as an indicator of dopamine turnover. HVA-d3, being a labeled analog, is utilized in advanced analytical techniques such as mass spectrometry for more precise quantification and tracking of dopamine metabolism.
Dopamine Metabolism
HVA is crucial for understanding dopamine-related disorders. Elevated levels of HVA are often associated with neuroblastoma and other neuroendocrine tumors, while reduced levels can indicate conditions like Parkinson's disease or schizophrenia. The use of HVA-d3 in studies allows for enhanced sensitivity and specificity in measuring these metabolic changes.
Clinical Applications
- Neurodevelopmental Disorders : Research has shown that altered levels of HVA are linked to autism spectrum disorders (ASD). A study involving 129 children with ASD indicated that supplementation with certain vitamins significantly affected urinary levels of HVA, suggesting a potential avenue for therapeutic intervention .
- Psychiatric Disorders : In patients with anorexia nervosa, plasma levels of HVA were found to correlate with psychopathological symptoms. This relationship underscores the importance of monitoring HVA levels in psychiatric evaluations .
- Neurocognitive Function : Studies have demonstrated that lower CSF levels of HVA correlate with cognitive impairments in patients with HIV, indicating its potential as a biomarker for neurocognitive decline .
Case Studies and Experimental Data
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Autism Spectrum Disorders : A significant study assessed the impact of dietary supplementation on HVA levels in children with ASD. The findings revealed that children receiving vitamin B and omega-6 fatty acids exhibited statistically significant differences in HVA levels compared to non-supplemented peers, suggesting that nutritional interventions could modulate neurotransmitter metabolism .
Supplement Type Mean HVA Level (μmol/mmol creatinine) p-value Vitamin B 12.5 0.016 Omega-6 Fatty Acids 15.2 0.003 Non-Supplemented 10.0 - - Anorexia Nervosa : In adolescents diagnosed with anorexia nervosa, plasma HVA was analyzed to explore its relationship with nutritional status and psychological symptoms. Results indicated that lower plasma HVA levels were associated with more severe symptoms, suggesting its utility as a diagnostic marker .
- Cognitive Decline in HIV Patients : A comparative study highlighted that individuals with HIV-related neurocognitive disorders had significantly lower CSF levels of HVA compared to healthy controls, reinforcing its role as an indicator of dopaminergic dysfunction in neurodegenerative conditions .
Q & A
Q. What is the role of Homovanillic Acid-d₃ in neurochemical research?
Homovanillic Acid-d₃ (HVA-d₃) is a deuterium-labeled internal standard used to quantify endogenous homovanillic acid (HVA), a dopamine metabolite, in biological samples. Its isotopic labeling enables precise correction for matrix effects and ionization efficiency variations in mass spectrometry (MS). Researchers employ HVA-d₃ in liquid chromatography-tandem MS (LC-MS/MS) or gas chromatography-MS (GC-MS) workflows to ensure accuracy in neurotransmitter profiling, particularly in studies of neurological disorders like Parkinson’s disease .
Q. How is Homovanillic Acid-d₃ synthesized and characterized for research use?
HVA-d₃ is synthesized via deuterium substitution at specific positions (e.g., methoxy-d₃ groups) using deuterated reagents. Characterization involves nuclear magnetic resonance (NMR) to confirm structural integrity and high-resolution MS to verify isotopic purity (>95%). Researchers must validate synthetic batches with orthogonal techniques (e.g., HPLC-UV) to ensure minimal unlabeled HVA contamination, which could skew quantitative results .
Q. What are the optimal storage conditions for Homovanillic Acid-d₃?
HVA-d₃ is hygroscopic and light-sensitive. It should be stored at 2–8°C under inert gas (e.g., argon) in airtight containers to prevent deuterium exchange and oxidation. Long-term stability (>3 years) is achievable when aliquoted to minimize freeze-thaw cycles. Degradation is indicated by color changes (white to yellow) or reduced recovery rates in spiked samples .
Advanced Research Questions
Q. How can researchers validate an analytical method using Homovanillic Acid-d₃?
Method validation requires:
- Calibration curves with HVA-d₃-spiked matrix (e.g., serum, urine) to assess linearity (R² > 0.99) and limit of quantification (LOQ < 1 ng/mL).
- Recovery studies comparing deuterated vs. non-deuterated HVA in spiked samples (target recovery: 85–115%).
- Inter-day precision (CV < 15%) across multiple runs. Cross-validation with certified reference materials (e.g., NIST standards) ensures reproducibility .
Q. How can matrix effects be mitigated when using HVA-d₃ in biological samples?
Matrix effects (ion suppression/enhancement) are addressed by:
Q. How should researchers interpret discrepancies in HVA-d₃ recovery rates across experiments?
Low recovery (<80%) may indicate:
- Deuterium loss during sample preparation (e.g., high-temperature evaporation).
- Incomplete protein precipitation in serum/plasma, leading to matrix interference. Troubleshooting involves optimizing extraction pH (e.g., 2.5–3.0 for HVA solubility) and verifying deuterium retention via MS/MS fragmentation patterns .
Q. What are the implications of isotopic purity in HVA-d₃ for data accuracy?
Isotopic impurities (e.g., residual non-deuterated HVA) can co-elute with endogenous HVA, causing overestimation. Researchers must:
- Quantify impurities using high-sensitivity MS in negative ion mode.
- Apply correction factors based on impurity levels in batch-specific certificates of analysis. For neuroblastoma studies, even 2% impurity can compromise diagnostic accuracy for urinary HVA quantification .
Data Analysis and Contradictions
Q. How do normalization methods affect HVA-d₃-derived data in metabolomics?
Normalization to creatinine or total ion count (TIC) can introduce bias in urinary HVA studies. Instead, use:
Q. Why might HVA-d₃ fail to stabilize in longitudinal neurochemical studies?
Instability is linked to:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
